2-Aminotetralin-2-carboxylic acid is an organic compound classified as a carboxylic acid and an amino acid derivative. Its chemical formula is , and it features a tetrahydronaphthalene backbone with an amino group and a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound belongs to the class of amino acids and carboxylic acids. It is derived from tetralin, which is a bicyclic organic compound. The presence of both amino and carboxylic acid groups classifies it as an alpha-amino acid, making it relevant in various biochemical applications.
The synthesis of 2-aminotetralin-2-carboxylic acid can be achieved through several methods:
The synthesis typically requires specific conditions such as temperature control and the use of co-solvents to enhance yields. For example, during chlorination, maintaining temperatures between and initially before raising to to complete reactions can significantly improve product yield .
The molecular structure of 2-aminotetralin-2-carboxylic acid features:
2-Aminotetralin-2-carboxylic acid can participate in various chemical reactions typical for amino acids and carboxylic acids:
The reactivity of the amino and carboxyl groups allows for diverse synthetic pathways, including those that involve coupling reactions for peptide synthesis or modifications for drug development .
The mechanism of action for 2-aminotetralin-2-carboxylic acid primarily relates to its role as a building block in peptide synthesis and its interaction with biological targets. Its structure allows it to mimic natural amino acids, facilitating binding with receptors or enzymes involved in various metabolic pathways.
Relevant data indicate that it has a low toxicity profile, making it suitable for further research in medicinal chemistry .
2-Aminotetralin-2-carboxylic acid has several scientific uses:
The stereoselective synthesis of β-methyl-substituted 2-aminotetralin-2-carboxylic acid (Atc) derivatives leverages advanced catalytic strategies to achieve precise chiral control. Sharpless asymmetric epoxidation serves as a pivotal step in constructing the tetralin scaffold with defined stereocenters. For instance, ZrCl₄-catalyzed intramolecular acetalization enables efficient ring closure, yielding diastereomers with distinct spatial configurations. In a representative 9-step synthesis, researchers achieved overall yields of 24.9% and 10.8% for two key diastereomers, demonstrating the methodology's efficacy [2]. The introduction of β-methyl groups profoundly influences bioactivity by altering molecular rigidity and hydrophobic interactions. Biological evaluations revealed that while antifungal activity was absent in tanikolide analogs, one malyngolide analog exhibited potent anti-MRSA activity (MIC = 12.5 μg/mL), underscoring the pharmacophore's versatility [2] [9].
Table 1: Performance of Asymmetric Synthesis Approaches
Synthetic Strategy | Key Step | Diastereomers Obtained | Overall Yield (%) | Bioactivity Highlights |
---|---|---|---|---|
Sharpless Epoxidation | ZrCl₄-catalyzed acetalization | 4 distinct isomers | 24.9 (max) | Anti-MRSA activity (MIC 12.5 μg/mL) |
LiCl-assisted cyclization | Solid-phase peptide coupling | 2 major isomers | >95% conversion | Enhanced δ-opioid selectivity |
Solid-phase peptide synthesis (SPPS) enables precise integration of Atc into opioid peptide sequences. Using low-loaded Rink amide polystyrene resin, Fmoc-protected Atc derivatives are coupled with HBTU activation to minimize epimerization. Strategic placement of Atc at position 3 of deltorphin analogs replaces native Phe, constraining side-chain conformation while maintaining backbone integrity. Orthogonal protection (Alloc/Mtt groups) on diaminoacyl residues facilitates on-resin cyclization. Intramolecular guanidinylation via di-2-pyridylthionocarbonate (DPT) generates cyclic peptides with 15–22 atom rings. Crucially, LiCl (0.4 M) suppresses cyclodimerization, improving monomeric peptide yield to >90% [4] [8]. This methodology produces analogs exhibiting subnanomolar δ-opioid receptor affinity (Kᵢ = 0.2–0.8 nM) [1] [6].
The stereochemistry of Atc directly governs opioid receptor selectivity. Cyclic enkephalins featuring (R)- and (S)-Atc isomers exhibit divergent conformational behaviors:
Regioselective hydroxylation at C6/C7 positions generates bioactive Atc derivatives with enhanced polarity and hydrogen-bonding capacity. Enzymatic hydroxylation using phenylalanine hydroxylase (PAH) converts 6-substituted tetrahydropterins to 7-biopterin isomers via 4a-hydroxytetrahydrobiopterin intermediates. This rearrangement occurs through pyrazine ring opening and is suppressed by 4a-carbinolamine dehydratase co-administration [5]. Chemical hydroxylation employs periodate oxidation/borohydride reduction sequences to produce 7-hydroxymethylpterin derivatives, while permanganate oxidation yields pterin-7-carboxylic acid. 6-Hydroxy-Atc derivatives in deltorphin position 1 significantly improve metabolic stability against synaptosomal peptidases, extending in vivo half-lives [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7